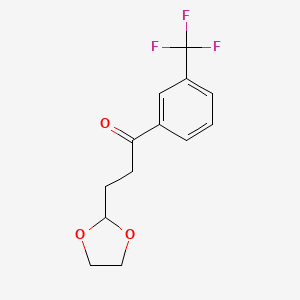
3-(1,3-Dioxolan-2-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-one is an organic compound that features a dioxolane ring and a trifluoromethyl-substituted phenyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the dioxolane ring with the trifluoromethyl-substituted phenyl group using a suitable catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Dioxolan-2-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding how such groups influence molecular interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The dioxolane ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-(Trifluoromethyl)phenyl)propan-1-one: Lacks the dioxolane ring, which may affect its stability and reactivity.
Uniqueness
The presence of both the dioxolane ring and the trifluoromethyl group in 3-(1,3-Dioxolan-2-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-one imparts unique properties that are not observed in similar compounds. These include enhanced stability, reactivity, and potential biological activity.
Properties
CAS No. |
842123-89-1 |
|---|---|
Molecular Formula |
C13H13F3O3 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)11(17)4-5-12-18-6-7-19-12/h1-3,8,12H,4-7H2 |
InChI Key |
PYBQEGVBKIEXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



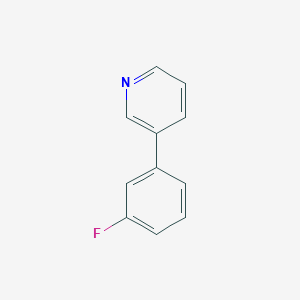

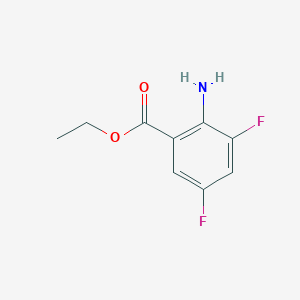


![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
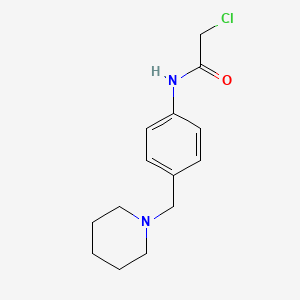
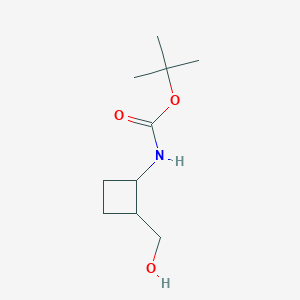
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)

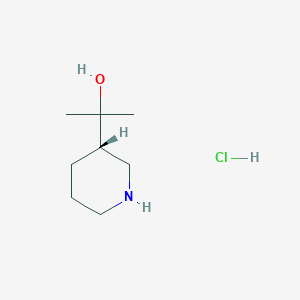
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
